Ethyl2-(4-cyano-2-iodo-5-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a cyano group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyano-2-iodo-5-methoxybenzaldehyde and ethyl bromoacetate.
Reaction Conditions: The key reaction involves the condensation of 4-cyano-2-iodo-5-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: The major product is the hydroxyl derivative.
Scientific Research Applications
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate involves its interaction with specific molecular targets. The cyano group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.
Comparison with Similar Compounds
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate can be compared with similar compounds such as:
Ethyl 2-(4-cyano-2-bromo-5-methoxyphenyl)acetate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-(4-cyano-2-chloro-5-methoxyphenyl)acetate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 2-(4-cyano-2-fluoro-5-methoxyphenyl)acetate: Similar structure but with a fluorine atom instead of iodine.
Biological Activity
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate can be characterized by its unique functional groups, which contribute to its biological activities. The presence of the cyano group, iodine atom, and methoxy group are critical for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing methoxy groups have been shown to enhance antibacterial activity against pathogens such as E. coli and S. aureus .
Table 1: Antimicrobial Activity Comparison
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate | TBD | TBD |
Compound A | 10 | E. coli |
Compound B | 15 | S. aureus |
Compound C | 5 | C. albicans |
Anticancer Activity
The potential anticancer properties of ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate have also been explored. Research indicates that similar compounds can inhibit tubulin polymerization, which is crucial for cancer cell division .
Case Study: Tubulin Inhibition
A study investigated the effects of various derivatives on tubulin polymerization, revealing that certain substitutions significantly enhanced inhibitory potency. For example, compounds with halogen substitutions showed improved binding affinity to tubulin .
Table 2: Tubulin Inhibition Data
Compound Name | IC50 (nM) | Mechanism of Action |
---|---|---|
Ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate | TBD | Tubulin polymerization inhibition |
Compound D | 50 | Tubulin binding |
Compound E | 30 | Disruption of microtubule dynamics |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications to the phenyl ring and the introduction of electron-withdrawing groups significantly impact biological activity. The presence of the cyano group has been associated with enhanced receptor binding and activity against various biological targets .
Key Findings:
- Electron-Withdrawing Groups : The introduction of cyano and iodo groups increases the lipophilicity and receptor affinity.
- Methoxy Group Influence : The methoxy group has been shown to improve solubility and bioavailability, enhancing overall efficacy.
Properties
Molecular Formula |
C12H12INO3 |
---|---|
Molecular Weight |
345.13 g/mol |
IUPAC Name |
ethyl 2-(4-cyano-2-iodo-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H12INO3/c1-3-17-12(15)6-8-5-11(16-2)9(7-14)4-10(8)13/h4-5H,3,6H2,1-2H3 |
InChI Key |
LILIWJVFJQYHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1I)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.